molecular formula C13H19N3O B8455722 1-(4-Aminobenzoyl)-3-dimethylamino-pyrrolidine

1-(4-Aminobenzoyl)-3-dimethylamino-pyrrolidine

Cat. No. B8455722
M. Wt: 233.31 g/mol
InChI Key: SZFOPBSURDUGFW-UHFFFAOYSA-N
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Patent
US07842715B2

Procedure details

A mixture of 4-aminobenzoic acid (1.4 g, 10 mmol), 3-(dimethylamino)-pyrrolidine (1.5 g, 13 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (2.5 g, 13 mmol) in CH2Cl2 is stirred at room temperature for 16 h, diluted with CH2Cl2, washed with water, dried over MgSO4 and concentrated in vacuo to give the title compound (1.1 g), identified by NMR analysis.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH3:11][N:12]([CH3:18])[CH:13]1[CH2:17][CH2:16][NH:15][CH2:14]1.CN(C)CCCN=C=NCC>C(Cl)Cl>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:15]2[CH2:16][CH2:17][CH:13]([N:12]([CH3:18])[CH3:11])[CH2:14]2)=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
CN(C1CNCC1)C
Name
Quantity
2.5 g
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)N2CC(CC2)N(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.